Navigating the Isomeric Landscape of Methoxy-Methyl-Aminopyridines: A Technical Guide to 2-Methoxy-5-methylpyridin-4-amine
Navigating the Isomeric Landscape of Methoxy-Methyl-Aminopyridines: A Technical Guide to 2-Methoxy-5-methylpyridin-4-amine
An important note on the subject of this guide: Initial searches for "5-Methoxy-2-methylpyridin-4-amine" did not yield a well-documented compound under this specific name in major chemical databases. This suggests that the nomenclature may be non-standard or the specific isomer is not widely reported. This guide will therefore focus on a closely related and structurally significant isomer, 2-Methoxy-5-methylpyridin-4-amine , for which technical data is available. This compound serves as a valuable case study for researchers interested in the synthesis and application of substituted aminopyridines.
Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives, particularly aminopyridines, are of significant interest due to their diverse pharmacological activities, which stem from their ability to engage with a wide array of biological targets.[2] The strategic placement of substituents, such as methoxy and methyl groups, on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and hydrogen bonding capacity, which are critical for optimizing drug-like characteristics.[3] This guide provides a detailed technical overview of 2-Methoxy-5-methylpyridin-4-amine, a representative of this important class of compounds, for researchers, scientists, and professionals in drug development.
Chemical Structure and IUPAC Nomenclature
The definitive identification of a chemical entity begins with its structure and systematic name.
Chemical Structure:
The structure of 2-Methoxy-5-methylpyridin-4-amine is as follows:
IUPAC Name: 2-Methoxy-5-methylpyridin-4-amine
This name systematically describes the arrangement of the functional groups on the pyridine ring: a methoxy group at position 2, a methyl group at position 5, and an amine group at position 4.
Physicochemical Properties
The physicochemical properties of a compound are crucial in determining its behavior in biological systems and its suitability for drug development. The table below summarizes the key properties of 2-Methoxy-5-methylpyridin-4-amine.
| Property | Value | Source |
| CAS Number | 1260663-96-4 | [4][5][6] |
| Molecular Formula | C₇H₁₀N₂O | [4] |
| Molecular Weight | 138.17 g/mol | [4] |
| Physical Form | Solid | [4] |
| Boiling Point | 287.2 ± 35.0 °C at 760 mmHg | [5] |
| InChI Key | QCLQAVOXSZVEGY-UHFFFAOYSA-N | [4] |
| Storage | Keep in dark place, inert atmosphere, room temperature | [4] |
Synthesis and Methodologies
The synthesis of substituted pyridines often involves multi-step processes. While a specific, detailed, and publicly available protocol for the synthesis of 2-Methoxy-5-methylpyridin-4-amine is not extensively documented in the provided search results, a general understanding of synthetic routes to related aminopyridines can be inferred. The synthesis of such compounds often starts from readily available pyridine derivatives that are then functionalized through a series of reactions.
A plausible synthetic approach could involve the following conceptual steps, based on common reactions for pyridine functionalization:
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Nitration of a substituted pyridine: Introducing a nitro group, which can later be reduced to an amine.
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Chlorination or other halogenation: To introduce a leaving group that can be substituted with a methoxy group.
-
Nucleophilic Aromatic Substitution: To introduce the methoxy group.
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Reduction of the nitro group: To form the final amine functionality.
The following diagram illustrates a generalized synthetic workflow for producing a substituted aminopyridine, which could be adapted for 2-Methoxy-5-methylpyridin-4-amine.
Caption: Generalized synthetic workflow for substituted aminopyridines.
Potential Applications in Drug Discovery
While specific biological activity data for 2-Methoxy-5-methylpyridin-4-amine is not abundant in the public domain, the structural motifs present in this molecule are found in compounds with significant therapeutic potential.
Role as a Privileged Scaffold
Aminopyridines are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets, often through hydrogen bonding and aromatic interactions.[1] The presence of the methoxy group can enhance membrane permeability and metabolic stability, while the methyl group can provide steric hindrance to prevent unwanted metabolism or occupy hydrophobic pockets in a target protein.[3]
Potential Therapeutic Areas
Compounds with the aminopyridine core have been investigated for a variety of therapeutic applications, including:
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Anticancer Agents: Many kinase inhibitors incorporate the aminopyridine scaffold. The nitrogen atoms of the pyridine ring and the amino group can act as hydrogen bond donors and acceptors, crucial for binding to the hinge region of kinases.
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Antimicrobial Agents: Substituted pyridines have shown promise as antibacterial and antifungal agents.[7]
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Central Nervous System (CNS) Disorders: The ability of small, relatively polar molecules like aminopyridines to cross the blood-brain barrier makes them attractive candidates for CNS-acting drugs.
The following diagram illustrates the potential role of a substituted aminopyridine as a kinase inhibitor, a common application for this class of compounds.
Caption: Conceptual binding mode of an aminopyridine derivative in a kinase active site.
Conclusion
2-Methoxy-5-methylpyridin-4-amine represents a class of substituted aminopyridines with significant potential in drug discovery and development. Its specific substitution pattern offers a unique combination of electronic and steric properties that can be exploited for targeted drug design. While further research is needed to fully elucidate the biological activity profile of this particular isomer, the extensive body of literature on related aminopyridines provides a strong rationale for its investigation as a scaffold for novel therapeutics. The synthetic methodologies, although not explicitly detailed for this compound, can be reasonably extrapolated from established pyridine chemistry, offering a pathway for its synthesis and subsequent biological evaluation. This technical guide serves as a foundational resource for researchers embarking on the exploration of this and similar promising chemical entities.
References
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MilliporeSigma. (n.d.). 2-Methoxy-5-methylpyridin-4-amine. Retrieved from [Link]
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ResearchGate. (2025). Synthesis, Characterization, and Antimicrobial Activity of Methyl-2-aminopyridine-4-carboxylate Derivatives. Retrieved from [Link]
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PMC. (2018). Modification of the aminopyridine unit of 2′-deoxyaminopyridinyl-pseudocytidine allowing triplex formation at CG interruptions in homopurine sequences. Retrieved from [Link]
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